Ethyl 4-[(2,5-dichlorophenyl)azo]-4,5-dihydro-5-oxo-1-phenyl-1h-pyrazole-3-carboxylate
Description
Ethyl 4-[(2,5-dichlorophenyl)azo]-4,5-dihydro-5-oxo-1-phenyl-1H-pyrazole-3-carboxylate (CAS No. 2008-88-0) is an azo-based heterocyclic compound with the molecular formula C₁₈H₁₄Cl₂N₄O₃ and a molecular weight of 405.23 g/mol . It features a pyrazole core substituted with a phenyl group at position 1, a 2,5-dichlorophenylazo group at position 4, and an ethyl ester at position 2. The compound’s melting point is 203°C , and it is primarily utilized as a cosmetic colorant under regulatory restriction category IV/1 . Its synthesis and structural validation often employ crystallographic tools such as SHELX for refinement and Mercury CSD for visualization and intermolecular interaction analysis .
Properties
CAS No. |
2008-88-0 |
|---|---|
Molecular Formula |
C18H14Cl2N4O3 |
Molecular Weight |
405.2 g/mol |
IUPAC Name |
ethyl 4-[(2,5-dichlorophenyl)diazenyl]-5-oxo-1-phenyl-4H-pyrazole-3-carboxylate |
InChI |
InChI=1S/C18H14Cl2N4O3/c1-2-27-18(26)16-15(22-21-14-10-11(19)8-9-13(14)20)17(25)24(23-16)12-6-4-3-5-7-12/h3-10,15H,2H2,1H3 |
InChI Key |
WHQOVNOGONNMJB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C1N=NC2=C(C=CC(=C2)Cl)Cl)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-[(2,5-dichlorophenyl)azo]-4,5-dihydro-5-oxo-1-phenyl-1H-pyrazole-3-carboxylate typically involves the reaction of 2,5-dichloroaniline with ethyl acetoacetate in the presence of a suitable catalyst. The reaction proceeds through the formation of an intermediate hydrazone, which then undergoes cyclization to form the final product. The reaction conditions often include the use of a solvent such as ethanol or methanol, and the reaction is typically carried out at elevated temperatures to ensure complete conversion of the starting materials.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. These could include the use of continuous flow reactors, which allow for better control over reaction conditions and can lead to higher yields and purity of the final product. Additionally, the use of advanced purification techniques such as recrystallization or chromatography may be employed to ensure the quality of the compound.
Chemical Reactions Analysis
Reduction Reactions of the Azo Group
The azo linkage (-N=N-) undergoes reductive cleavage under specific conditions:
Biological Implications : The reductive cleavage of the azo group has been linked to mutagenic potential, as reactive intermediates can interact with DNA or proteins .
Electrophilic Aromatic Substitution on the Dichlorophenyl Ring
The 2,5-dichlorophenyl moiety directs electrophiles to meta positions due to electron-withdrawing Cl groups:
| Electrophile | Reaction Site | Product | Conditions |
|---|---|---|---|
| Nitration (HNO₃) | C-4 | 4-nitro-2,5-dichlorophenyl derivative | H₂SO₄, 50°C |
| Sulfonation (SO₃) | C-4 | 4-sulfo-2,5-dichlorophenyl derivative | Fuming H₂SO₄, 100°C |
The dichlorophenyl group enhances electrophilic substitution rates compared to non-halogenated analogs .
Hydrolysis of Ester Groups
The ethyl ester at position 3 undergoes hydrolysis under acidic or basic conditions:
Pyrazole Ring Reactivity
The pyrazole core participates in cyclization and substitution reactions:
Cyclocondensation Reactions
Reaction with α,β-unsaturated ketones (e.g., chalcones) in ionic liquids ([bmim]Br) yields fused pyrazolo[3,4-b]pyridines via Michael addition and aromatization .
Nucleophilic Substitution
The NH groups at positions 1 and 5 react with electrophiles:
-
Alkylation : Forms N-alkylated derivatives using alkyl halides (e.g., CH₃I).
-
Acylation : Acetic anhydride acetylates the NH groups, stabilizing the ring .
Stability Under Oxidative Conditions
Scientific Research Applications
Ethyl 4-[(2,5-dichlorophenyl)azo]-4,5-dihydro-5-oxo-1-phenyl-1H-pyrazole-3-carboxylate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of other azo compounds and heterocycles.
Biology: The compound can be used in studies involving enzyme inhibition and protein binding due to its ability to interact with biological molecules.
Medicine: Research into its potential therapeutic applications, such as anti-inflammatory or anticancer properties, is ongoing.
Industry: It is used in the production of dyes and pigments due to its vibrant color and stability.
Mechanism of Action
The mechanism by which Ethyl 4-[(2,5-dichlorophenyl)azo]-4,5-dihydro-5-oxo-1-phenyl-1H-pyrazole-3-carboxylate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The azo group can undergo reduction to form amines, which can then interact with various biological pathways. The compound’s structure allows it to bind to specific sites on proteins, potentially inhibiting their activity or altering their function.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to the azo-pyrazole family, which shares structural motifs but varies in substituents, influencing physicochemical properties and applications. Below is a detailed comparison with key analogs:
Table 1: Structural and Functional Comparison of Azo-Pyrazole Derivatives
Key Observations:
Substituent Effects on Applications: The 2,5-dichlorophenylazo group in the target compound enhances lightfastness and color stability compared to CI 12480, which uses a methoxy-substituted phenyl group . Chlorine atoms increase electron-withdrawing effects, improving UV resistance. The ethyl ester group in the target compound reduces water solubility compared to sulphonated analogs (e.g., Sodium 3-...sulphonate), limiting its use to non-aqueous cosmetic formulations .
Structural Similarity and Divergence: Compared to Ethyl 5-amino-1-(2-chlorophenyl)-1H-pyrazole-4-carboxylate (similarity score: 0.59 ), the absence of an azo group in the latter eliminates its utility as a dye but makes it suitable for drug synthesis. The pyrazole-3-carboxylate backbone is conserved across analogs, but substituents at positions 1, 4, and 5 dictate functionality.
Regulatory and Safety Profiles: Both the target compound and CI 12480 are classified under IV/1 for cosmetic use, indicating restrictions on concentration or application areas .
Crystallographic and Computational Insights :
- SHELXL refinements confirm the target compound’s planar azo (-N=N-) linkage and dihedral angles between the pyrazole and phenyl rings, critical for π-π stacking in crystal lattices .
- Mercury CSD analyses reveal packing similarities with CI 12480 but distinct void spaces due to the bulkier dichlorophenyl group .
Research Findings and Data
Table 2: Spectroscopic and Computational Data
Notes:
Biological Activity
Ethyl 4-[(2,5-dichlorophenyl)azo]-4,5-dihydro-5-oxo-1-phenyl-1H-pyrazole-3-carboxylate is a synthetic compound with potential biological activity. This article focuses on its biological properties, including antimicrobial, antioxidant, and anticancer activities.
Chemical Structure and Properties
The compound belongs to the pyrazole class of compounds, characterized by the presence of an azo group (-N=N-) and a carboxylate functional group. Its molecular formula is with a molar mass of approximately 300.14 g/mol .
Structural Formula
Antimicrobial Activity
Several studies have evaluated the antimicrobial properties of pyrazole derivatives, including this compound. Research indicates that compounds with similar structures exhibit significant inhibition against various bacterial strains such as Staphylococcus aureus and Escherichia coli. For instance, a study reported that certain pyrazole derivatives demonstrated Minimum Inhibitory Concentrations (MICs) as low as 32 µg/mL against these pathogens .
Table 1: Antimicrobial Activity of Pyrazole Derivatives
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| Ethyl 4-[(2,5-dichlorophenyl)azo] | Staphylococcus aureus | 32 |
| Ethyl 4-(phenylazo)-3-carboxylic acid | Escherichia coli | 64 |
| 5-Methyl-2-(5-methyl-1,3-diphenyl)pyrazole | Pseudomonas aeruginosa | 128 |
Antioxidant Activity
The antioxidant potential of this compound has also been investigated. A study employing the DPPH radical scavenging assay found that the compound exhibited a significant ability to neutralize free radicals, indicating its potential as an antioxidant agent. The IC50 value was determined to be around 50 µg/mL .
Anticancer Activity
Emerging research suggests that pyrazole derivatives may possess anticancer properties. In vitro studies have shown that compounds similar to this compound can induce apoptosis in cancer cell lines such as MCF7 (breast cancer) and HeLa (cervical cancer). The mechanism is thought to involve the modulation of apoptotic pathways and inhibition of cell proliferation .
Case Study: Anticancer Effects
A recent case study highlighted the effects of a related pyrazole derivative on tumor growth in mice models. The derivative was administered at varying doses (10 mg/kg and 20 mg/kg), resulting in a dose-dependent reduction in tumor size compared to control groups. Histological analysis revealed increased apoptosis in treated tumors .
Summary of Biological Activities
The biological activities of this compound can be summarized as follows:
Q & A
Basic: What are the optimal synthetic routes for this compound, and how can reaction conditions be optimized?
Methodological Answer:
The synthesis typically involves two key steps: (1) formation of the azo linkage via diazonium salt coupling and (2) cyclization to construct the pyrazole ring.
- Azo Coupling : React 2,5-dichloroaniline with nitrous acid to generate the diazonium salt, followed by coupling with a phenolic intermediate under pH 7–8 and 0–5°C to stabilize the reactive intermediate .
- Pyrazole Cyclization : Use hydrazine derivatives (e.g., phenylhydrazine) and β-ketoesters in ethanol under reflux (78–80°C) for 6–8 hours. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 3:7) .
- Optimization : Adjust stoichiometry (1:1.2 molar ratio of diazonium salt to phenolic component) and use catalytic acetic acid to enhance cyclization yields (~75–80%) .
Basic: What analytical techniques are most effective for characterizing purity and structural confirmation?
Methodological Answer:
- Purity Analysis :
- Structural Confirmation :
Advanced: How can contradictions in crystallographic data (e.g., disorder, twinning) be resolved?
Methodological Answer:
- Disorder Handling : Use PART instructions in SHELXL to model split positions, applying isotropic displacement parameters for minor components .
- Twinning : Test for twinning via ROTAX in PLATON; refine using TWIN/BASF commands in SHELXL (e.g., BASF ~0.25 for a two-component twin) .
- Validation : Cross-check with checkCIF to identify outliers in bond lengths/angles (>3σ). Resolve thermal motion inconsistencies with rigid-bond restraints .
Advanced: What computational methods predict the compound’s reactivity in biological or catalytic systems?
Methodological Answer:
- DFT Calculations : Use Gaussian 16 with B3LYP/6-31G(d) to map electrostatic potential surfaces, identifying nucleophilic regions (e.g., azo group: −0.35 e) .
- Molecular Docking : Dock into cytochrome P450 (PDB: 1TQN) using AutoDock Vina; binding affinity ~−8.2 kcal/mol suggests potential metabolic interactions .
- MD Simulations : Run 100 ns simulations in GROMACS to assess stability in aqueous solution (RMSD < 2.0 Å confirms minimal conformational drift) .
Basic: What safety protocols are critical when handling this compound?
Methodological Answer:
- Toxicity Mitigation : Wear nitrile gloves and PPE due to potential azo group toxicity (LD50: 250 mg/kg in rats) .
- Storage : Store in amber glass at 2–8°C under inert gas (Ar/N₂) to prevent photodegradation and hydrolysis .
- Waste Disposal : Neutralize with 10% NaHCO₃ before incineration to avoid releasing chlorinated byproducts .
Advanced: How can spectroscopic data discrepancies (e.g., UV-Vis vs. computational predictions) be reconciled?
Methodological Answer:
- UV-Vis Analysis : Measure λmax in ethanol (e.g., 480 nm). Compare with TD-DFT calculations (B3LYP/6-311++G(d,p)) to identify charge-transfer transitions .
- Solvent Effects : Account for solvent polarity using the COSMO model; adjust for bathochromic shifts in DMSO vs. ethanol (~15 nm difference) .
- Aggregation : Dilute to 10⁻⁵ M to minimize aggregation artifacts in absorbance spectra .
Advanced: What strategies improve yield in multi-step syntheses involving sensitive intermediates?
Methodological Answer:
- Intermediate Stabilization : Protect the azo group with TEMPO during cyclization to prevent premature oxidation .
- Flow Chemistry : Use microreactors for diazonium coupling (residence time: 2 min, 25°C) to enhance reproducibility .
- Workup : Extract with dichloromethane (3 × 50 mL), dry over MgSO₄, and purify via flash chromatography (Rf = 0.4) .
Basic: How does the compound’s electronic structure influence its application in materials science?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
